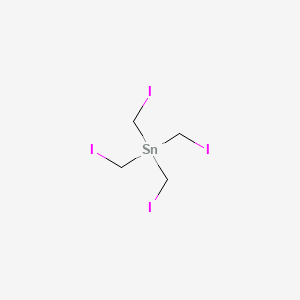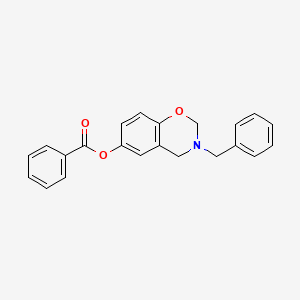
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is a compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate typically involves the reaction of benzylamine with salicylaldehyde to form a Schiff base, which is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazine compounds often employs microwave-assisted synthesis due to its advantages in terms of reaction speed, yield, and environmental friendliness. This method involves the use of microwave irradiation to heat the reaction mixture, which significantly reduces the reaction time and improves the overall efficiency of the process .
化学反応の分析
Types of Reactions
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
科学的研究の応用
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: Benzoxazine compounds are used in the development of advanced materials such as polymers and resins due to their thermal stability and mechanical properties.
Industrial Chemistry: The compound is used as a precursor for the synthesis of other bioactive molecules and as a building block in the production of specialty chemicals.
作用機序
The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: A parent compound with similar structural features but lacking the benzyl and benzoate groups.
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl acetate: A similar compound with an acetate group instead of a benzoate group.
Uniqueness
3-benzyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl and benzoate groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
6642-12-2 |
|---|---|
分子式 |
C22H19NO3 |
分子量 |
345.4 g/mol |
IUPAC名 |
(3-benzyl-2,4-dihydro-1,3-benzoxazin-6-yl) benzoate |
InChI |
InChI=1S/C22H19NO3/c24-22(18-9-5-2-6-10-18)26-20-11-12-21-19(13-20)15-23(16-25-21)14-17-7-3-1-4-8-17/h1-13H,14-16H2 |
InChIキー |
KFRJDNFDPOCDFU-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OCN1CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)
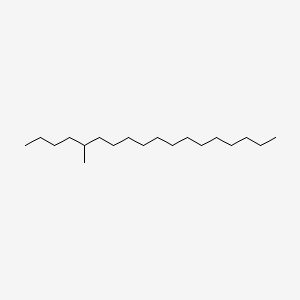
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)


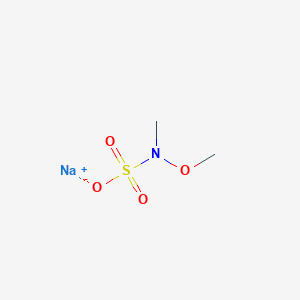
![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)

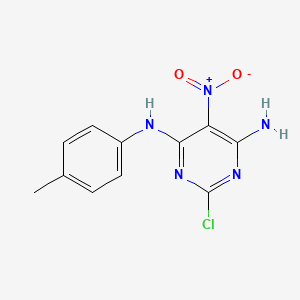
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
